(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Vue d'ensemble

Description

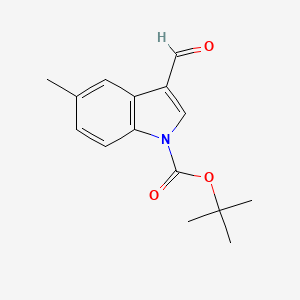

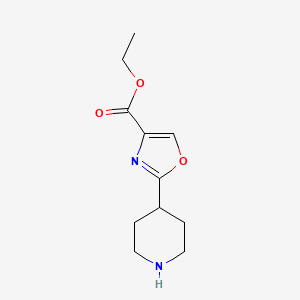

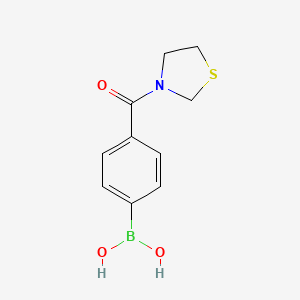

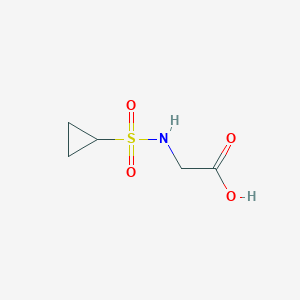

“(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850589-33-2 . It has a molecular weight of 237.09 and its IUPAC name is 4- (1,3-thiazolidin-3-ylcarbonyl)phenylboronic acid .

Synthesis Analysis

The synthesis of thiazolidine derivatives, which includes “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid”, has been explored using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve the selectivity, purity, product yield, and pharmacokinetic activity of the synthesized compounds .Molecular Structure Analysis

The molecular structure of “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is represented by the linear formula C10H12BNO3S . The InChI code for this compound is 1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 .Chemical Reactions Analysis

Thiazolidine derivatives, including “(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid”, can be formed through a click-type reaction between 1,2-aminothiols and aldehydes . This reaction occurs under physiological conditions and does not require any catalyst . The resulting thiazolidine product is stable .Physical And Chemical Properties Analysis

“(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid” is a solid substance that should be stored in an inert atmosphere at room temperature . The compound has a density of 1.38g/cm3, a boiling point of 503.5°C at 760 mmHg, and a melting point of 146-150°C .Applications De Recherche Scientifique

Boronic Acids

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Thiazolidine Chemistry

- Application Summary : Thiazolidine chemistry involves the fast reaction kinetics between 1,2-aminothiols and aldehydes . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

- Methods of Application : Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .

- Results or Outcomes : This reaction has been used for various purposes, including the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Thiazolidine Derivatives

- Application Summary : Thiazolidine motifs are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

- Results or Outcomes : The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Thiazolidine Bioconjugation

- Application Summary : The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

- Methods of Application : Under physiological conditions, such a click-type reaction afforded a thiazolidine product that remains stable and did not require any catalyst .

- Results or Outcomes : This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Thiazolidine Derivatives

- Application Summary : Thiazolidine motifs are present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .

- Methods of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .

- Results or Outcomes : The presence of sulfur enhances their pharmacological properties, and, therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Thiazolidine Bioconjugation

- Application Summary : The orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bioconjugation reaction .

- Methods of Application : Under physiological conditions, such a click-type reaction afforded a thiazolidine product that remains stable and did not require any catalyst .

- Results or Outcomes : This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOBLFQUVHBXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657284 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid | |

CAS RN |

850589-33-2 | |

| Record name | [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)

![2-(1,3-Benzothiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1519847.png)